
2-Aminooctadec-8-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminooctadec-8-ene-1,3-diol is a type of sphingoid base, which is a category of amino alcohols. These compounds are integral components of sphingolipids, which play crucial roles in cell structure and signaling. Sphingoid bases, including this compound, are found in various organisms, including plants, animals, and microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooctadec-8-ene-1,3-diol typically involves the condensation of serine with palmitoyl-CoA to form 3-ketodihydrosphingosine. This intermediate is then reduced by a NADPH-dependent reductase to produce dihydrosphingosine.
Industrial Production Methods
the general approach involves large-scale synthesis using the same biochemical pathways as in laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminooctadec-8-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives and carbonyl compounds.
Reduction: Results in saturated amino alcohols.
Substitution: Yields various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Aminooctadec-8-ene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties
Wirkmechanismus
2-Aminooctadec-8-ene-1,3-diol exerts its effects primarily through its role in sphingolipid metabolism. It acts as a precursor to ceramides, which are crucial for cell membrane integrity and signaling. The compound interacts with various enzymes and receptors involved in sphingolipid pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol
Phytosphingosine: (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Sphinganine: (2S,3R)-2-aminooctadecane-1,3-diol
Uniqueness
2-Aminooctadec-8-ene-1,3-diol is unique due to its specific double bond position at the 8th carbon, which distinguishes it from other sphingoid bases like sphingosine and phytosphingosine. This unique structure imparts distinct biological activities and interactions within sphingolipid metabolism .
Eigenschaften
CAS-Nummer |
138847-31-1 |
|---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-aminooctadec-8-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,17-18,20-21H,2-9,12-16,19H2,1H3 |
InChI-Schlüssel |
QFTGJVWBKDHFND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCCCCC(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


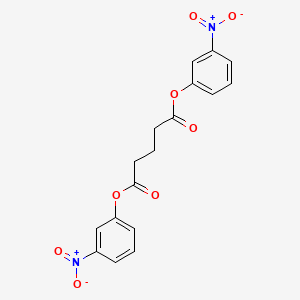
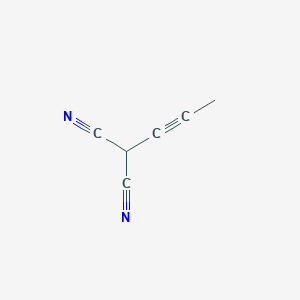
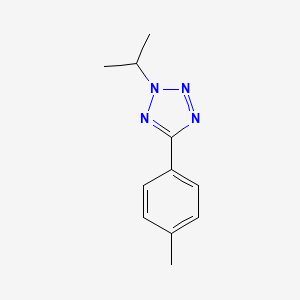
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
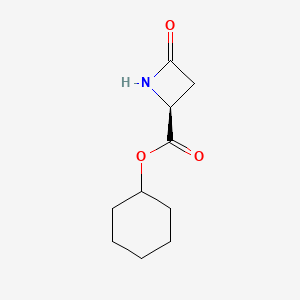
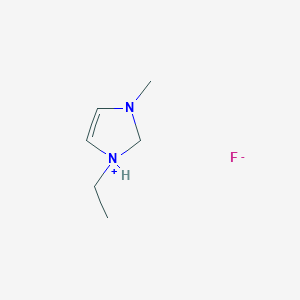
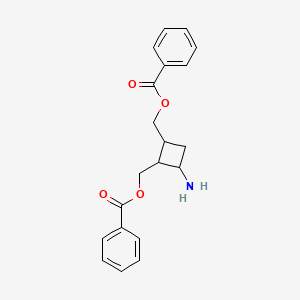
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
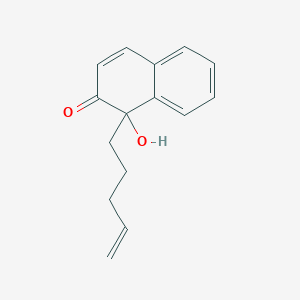
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

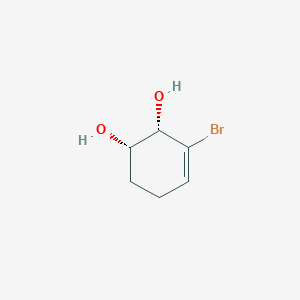
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
